![molecular formula C11H16FNO4 B6600382 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1824278-88-7](/img/structure/B6600382.png)
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (TBFCA) is a synthetic organic compound that has seen a wide range of applications in the scientific research field. TBFCA is a versatile compound that can be used as a catalyst, a reagent, a scavenger, and a polymerization agent. The unique properties of TBFCA make it a valuable tool for scientists in a wide range of fields, including organic synthesis, catalysis, and polymerization.
科学研究应用
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in the scientific research field. It has been used in a variety of reactions, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of organic compounds. Additionally, this compound has been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, and as a reagent in the synthesis of peptides. This compound has also been used as a scavenger in the purification of organic compounds, and as a polymerization agent.
作用机制
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid acts as a catalyst for a variety of reactions, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of organic compounds. In these reactions, this compound acts as a proton donor, donating protons to the reaction mixture and facilitating the formation of new bonds. This compound also acts as a scavenger, binding to and removing unwanted compounds from the reaction mixture. Finally, this compound acts as a polymerization agent, allowing the formation of polymers from monomeric compounds.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. In studies on the effects of this compound on the human body, it has been found to have no significant effect on the body’s biochemical processes. However, this compound has been found to have an inhibitory effect on the growth of certain bacterial species. Additionally, this compound has been found to have an inhibitory effect on the growth of certain fungi species.
实验室实验的优点和局限性
The advantages of using 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid in laboratory experiments include its high degree of purity, its ability to act as a catalyst in a variety of reactions, its ability to act as a scavenger in the purification of organic compounds, and its ability to act as a polymerization agent. The limitations of using this compound in laboratory experiments include its potential to cause contamination of the reaction mixture, its potential to cause unwanted side reactions, and its potential to cause the formation of unwanted byproducts.
未来方向
The future of 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid in scientific research is promising. Some potential future directions for this compound include its use as a catalyst in the synthesis of pharmaceuticals, its use as a catalyst in the synthesis of polymers, its use as a reagent in the synthesis of peptides, its use as a scavenger in the purification of organic compounds, and its use as a polymerization agent. Additionally, this compound could be further studied for its potential to act as an inhibitor of bacterial and fungal growth, and for its potential to act as an inhibitor of other biochemical and physiological processes.
合成方法
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be synthesized through a variety of methods, depending on the desired product. One of the most common methods for synthesizing this compound is the reaction of tert-butyl alcohol with 2-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid in the presence of a strong acid catalyst. This reaction is typically carried out at room temperature and yields a product with a high degree of purity. Other methods for synthesizing this compound include the reaction of 2-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid with tert-butyl bromide in the presence of a strong base catalyst, and the reaction of 2-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid with tert-butyl chloride in the presence of a strong base catalyst.
属性
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4/c1-9(2,3)17-8(16)13-6-10(12)4-11(13,5-10)7(14)15/h4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQVAJGZNBIEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

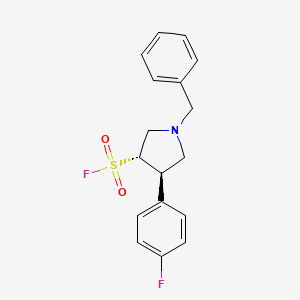
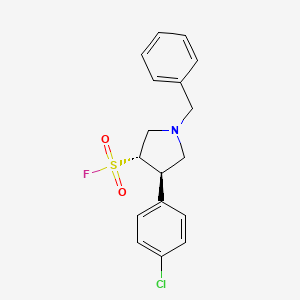
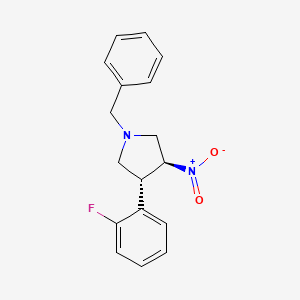
![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
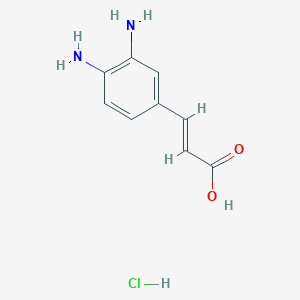
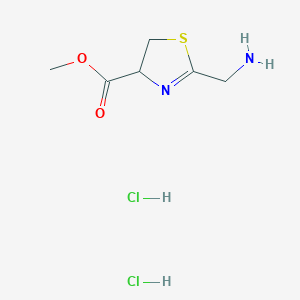
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)